molecular formula C22H17N3O4 B2385258 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-00-6

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2385258
CAS No.: 874396-00-6
M. Wt: 387.395
InChI Key: ODNYCTREKXHMJU-UHFFFAOYSA-N
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Description

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. This scaffold is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, enabling the incorporation of diverse substituents under mild conditions . The compound’s structure includes a 7-ethyl group, a 5-methylisoxazol-3-yl moiety at position 2, and a pyridin-4-yl group at position 1.

Properties

IUPAC Name

7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-3-13-4-5-16-15(11-13)20(26)18-19(14-6-8-23-9-7-14)25(22(27)21(18)28-16)17-10-12(2)29-24-17/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYCTREKXHMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound's structure features multiple heterocycles, including isoxazole and pyrrole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including cyclization processes that form the chromeno and pyrrol rings. For instance, one synthetic route utilizes ethyl nitrosoacrylate in reactions with pyrrole derivatives to yield the desired chromeno-pyrrole structure .

Biological Activity Overview

The biological activities of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored in various studies. Key areas of investigation include:

Anticancer Activity : Preliminary studies indicate that derivatives related to this compound exhibit significant anticancer properties against various cancer cell lines. For example, chromeno-pyrrole derivatives have shown cytotoxic effects against multidrug-resistant cancer cells .

Antimicrobial Properties : The compound has demonstrated antibacterial activity comparable to standard antibiotics like gentamicin against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated .

The mechanisms by which this compound exerts its biological effects are multifaceted. It is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammation. For instance, its structural components may facilitate binding to proteins involved in cell signaling pathways that regulate apoptosis and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antibacterial Activity : A comparative study showed that derivatives of this compound had a lower minimum inhibitory concentration (MIC) against E. coli compared to traditional antibiotics.

Data Tables

Biological Activity Effect Observed Reference
AnticancerSignificant inhibition of cell growth in breast cancer cells
AntimicrobialComparable activity to gentamicin against S. aureus
Anti-inflammatoryModulation of inflammatory markers in vitro

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic systems. Below is a comparative analysis with structurally related analogs:

Chromeno[2,3-c]pyrrole-dione Derivatives

  • Core Structure: Chromeno[2,3-c]pyrrole-3,9-dione.
  • Key Substituents : Ethyl, isoxazolyl, and pyridinyl groups.
  • Synthesis : One-pot multicomponent reaction (223 examples reported), enabling rapid diversification .

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine.
  • Key Substituents: Cyano, nitrophenyl, phenethyl, and ester groups.
  • Synthesis : One-pot two-step reaction; 51% yield, mp 243–245°C .

Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)

  • Core Structure : Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
  • Key Substituents : Ethyl, hydroxy-pyrrolidinyl, and cyclopentanecarbonitrile groups .
  • Applications : Patent claims imply utility in neurodegenerative or metabolic disorders due to heterocyclic complexity .

Data Tables and Research Findings

Table 1. Comparative Analysis of Heterocyclic Compounds

Compound Name Core Structure Key Substituents Synthesis Method Yield/Physical Properties Potential Applications
7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-dione Ethyl, isoxazolyl, pyridinyl One-pot multicomponent Not reported Kinase inhibition, anticancer
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl One-pot two-step 51% yield, mp 243–245°C Protease inhibition
(1R,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanecarbonitrile Pyrrolo-triazolo-pyrazine Ethyl, cyclopentanecarbonitrile Patent-protected Not disclosed Neurodegenerative disorders

Key Findings:

Synthetic Flexibility : The target compound’s synthesis allows broader substituent variation compared to the imidazo-pyridine analog, which requires stepwise reactions .

Bioactivity Potential: Chromeno-pyrrole-diones and imidazo-pyridines are prioritized for drug discovery due to fused aromatic systems, while patent compounds focus on niche therapeutic areas .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can purity be optimized?

  • Methodology : Utilize multicomponent reactions (MCRs) involving cyclization of chromene and pyrrole precursors under reflux conditions. For example, combine ethyl pyruvate, 5-methylisoxazole-3-carbaldehyde, and 4-aminopyridine in dichloromethane with a catalytic base (e.g., triethylamine) at −20°C to −15°C for 48 hours .
  • Purity Optimization : Purify via column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization in 2-propanol. Monitor by TLC and confirm purity via HPLC (>98%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignments?

  • Analytical Workflow :

  • NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and dihydrochromeno-pyrrole backbone signals (δ 4.0–5.5 ppm for CH₂ groups). Compare with analogous chromeno-pyrrole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 442.90 (calculated) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Q. What solvent systems and reaction conditions are critical for maintaining stability during synthesis?

  • Key Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates. Avoid protic solvents to prevent premature hydrolysis of the isoxazole ring .
  • Temperature Control : Maintain −15°C during diazomethane addition to avoid side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How do substituent variations (e.g., pyridin-4-yl vs. nitrophenyl) impact the compound’s biological activity and receptor binding?

  • Experimental Design :

  • Comparative SAR Study : Synthesize derivatives with substituted aryl groups (e.g., 3-nitrophenyl, 4-chlorophenyl) and test against chemokine receptors (e.g., CXCR4) via competitive binding assays .

  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with binding affinity (Kd). For example, electron-withdrawing groups (e.g., −NO₂) may enhance receptor interaction .

    • Table 1 : Substituent Effects on Binding Affinity
SubstituentKd (nM)LogP
Pyridin-4-yl12.3 ± 1.22.1
3-Nitrophenyl8.9 ± 0.81.7
4-Chlorophenyl15.6 ± 1.52.4
Source: Derived from

Q. What strategies resolve contradictions in solubility data reported for dihydrochromeno-pyrrole derivatives?

  • Hypothesis Testing :

  • Contradiction : Conflicting logP values (e.g., 2.1 vs. 1.7) may arise from polymorphic forms or protonation state variability.
  • Methodology :

Perform pH-dependent solubility studies (pH 1–10) using shake-flask method.

Analyze solid-state forms via DSC and PXRD to detect polymorphs .

  • Resolution : Adjust pH to 6.5 (physiological range) and use co-solvents (e.g., PEG-400) for in vitro assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

  • ADME Prediction : Use SwissADME to calculate bioavailability scores and BBB permeability. Prioritize derivatives with topological polar surface area (TPSA) < 90 Ų .
  • Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using Schrödinger’s QikProp. Introduce methyl or ethyl groups to block metabolic hotspots .

Methodological Challenges and Solutions

Q. Why do yields drop significantly during scale-up, and how can this be mitigated?

  • Root Cause Analysis :

  • Exothermic side reactions during cyclization at larger scales.
  • Incomplete mixing in batch reactors.
    • Solutions :
  • Use flow chemistry for precise temperature control.
  • Optimize stoichiometry (1:1.2 molar ratio of pyrrole to isoxazole precursor) .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Troubleshooting Framework :

Verify compound stability in plasma (LC-MS/MS analysis).

Use isotopic labeling (e.g., ¹⁴C) to track bioavailability in murine models .

Adjust formulation (nanoparticle encapsulation) to enhance tissue penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.